molecular formula C19H19N3O4 B4152560 N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4152560
M. Wt: 353.4 g/mol
InChI Key: QYFOAECQZZHGMR-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with nitro and methyl groups on the phenyl rings. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylphenyl to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the coupling of the pyrrolidine derivative with 4-methylphenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The nitro and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-1-phenyl-5-oxo-3-pyrrolidinecarboxamide
  • N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(2-nitrophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of nitro and methyl groups on the phenyl rings, along with the pyrrolidine core, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-3-6-15(7-4-12)21-11-14(9-18(21)23)19(24)20-17-10-16(22(25)26)8-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFOAECQZZHGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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